![molecular formula C18H16N2O2S B2359265 N-[4-(2-甲氧基苯基)-1,3-噻唑-2-基]-3-甲基苯甲酰胺 CAS No. 313241-87-1](/img/structure/B2359265.png)
N-[4-(2-甲氧基苯基)-1,3-噻唑-2-基]-3-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化应用
噻唑衍生物以其抗氧化性能而闻名。 它们可以中和自由基并预防氧化应激,氧化应激是慢性疾病(如癌症和心脏病)发展的一个因素 。该化合物中的甲氧基苯基基团可以增强这些性能,使其成为抗氧化治疗研究的潜在候选药物。
镇痛和抗炎应用
据报道,含有噻唑环的化合物具有镇痛和抗炎活性 。这使得它们在开发新的止痛药和抗炎药方面具有价值,这些药物可能比目前的治疗方法毒性更小,疗效更高。
抗菌和抗真菌应用
噻唑衍生物,包括含有甲氧基苯基基团的那些,已被证明作为抗菌和抗真菌剂具有良好的效果 。对这些应用的研究可能会导致开发治疗对现有抗生素有耐药性的感染的新药物。
抗病毒应用
噻唑化合物的结构特征与抗病毒活性有关,包括针对 HIV 。对该应用的进一步研究可能有助于持续对抗病毒性疾病,特别是那些对现有抗病毒药物产生耐药性的疾病。
神经保护应用
噻唑衍生物具有作为神经保护剂的潜力。 它们可能在治疗神经退行性疾病中发挥作用,通过保护神经元免受损伤 。该化合物的特定结构可能是开发治疗阿尔茨海默病和帕金森病等疾病的新疗法的基础。
抗肿瘤和细胞毒性应用
研究表明,噻唑衍生物可以具有抗肿瘤和细胞毒性作用 。该化合物可以对其在癌症治疗中的潜在用途进行研究,可能为靶向癌细胞提供一种新的方法,并减少副作用。
降压和心血管应用
已发现一些噻唑衍生物具有降压作用,这可能对治疗高血压和相关的心血管疾病有益 。该化合物的独特结构可能为心血管药物开发提供一条新的途径。
胃肠道保护应用
相关的化合物已显示出对肠道粘膜炎的保护作用,肠道粘膜炎是癌症治疗中常见的副作用 。这表明所讨论的化合物可以对其保护胃肠道免受化疗造成的损伤的潜力进行研究。
作用机制
Target of Action
The compound N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide, a thiazole derivative, has been found to interact with various biological targets. Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Specifically, some N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division .
Mode of Action
The interaction of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide with its targets results in various changes. For instance, when acting as a tubulin inhibitor, it can disrupt the polymerization of tubulin, thereby inhibiting cell division and showing antiproliferative activity . This interaction with tubulin could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
Given its potential role as a tubulin inhibitor, it may affect the microtubule dynamics within cells, which are crucial for various cellular processes including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide.
Result of Action
The molecular and cellular effects of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide’s action depend on its specific targets and mode of action. As a potential tubulin inhibitor, it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the inhibition of tumor growth and potentially contribute to the treatment of cancer.
属性
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-5-7-13(10-12)17(21)20-18-19-15(11-23-18)14-8-3-4-9-16(14)22-2/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYFIODRWYBFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2359182.png)
![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)
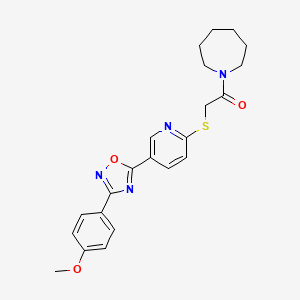
![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359187.png)

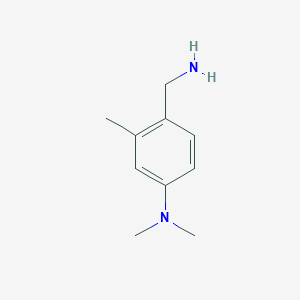
![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2359195.png)
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)
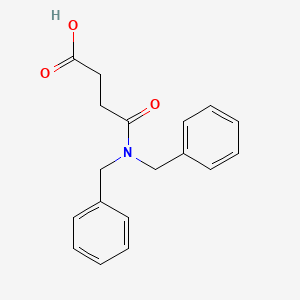
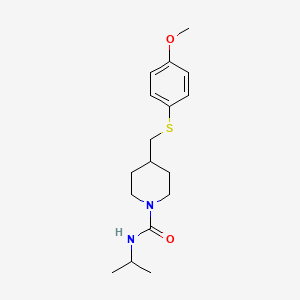

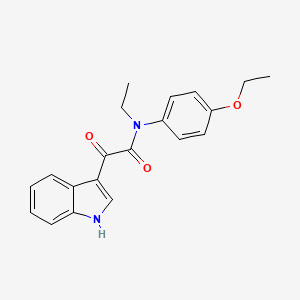
![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)
![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2359204.png)
